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molecular formula C11H19NO3 B029969 Tert-butyl 4-formylpiperidine-1-carboxylate CAS No. 137076-22-3

Tert-butyl 4-formylpiperidine-1-carboxylate

Cat. No. B029969
M. Wt: 213.27 g/mol
InChI Key: JYUQEWCJWDGCRX-UHFFFAOYSA-N
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Patent
US06303627B1

Procedure details

A solution of 1.8 mL (20.4 mMol) oxalyl chloride in 180 mL dichloromethane was cooled to −60° C. at which point 2.9 mL (40.9 mMol) dimethylsulfoxide was added. After stirring for about 5 minutes, a solution of 4.0 gm (18.6 mmol) 1-tert-butoxycarbonyl-4-hydroxymethylpiperidine in dichloromethane was added. After stirring for 20 minutes, 12.9 mL (92.9) mmol triethylamine were added and the resulting solution was allowed to warm to room temperature and was stirred at that temperature for about an hour. The reaction mixture was partitioned between ethyl acetate and saturated aqueous sodium chloride. The organic phase was washed sequentially with 5 N hydrochloric acid and saturated aqueous sodium chloride, dried over sodium sulfate, and concentrated under reduced pressure to provide 3.76 gm (95%) of the title compound as a yellow oil.
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
12.9 mL
Type
reactant
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[C:11]([O:15][C:16]([N:18]1[CH2:23][CH2:22][CH:21]([CH2:24][OH:25])[CH2:20][CH2:19]1)=[O:17])([CH3:14])([CH3:13])[CH3:12].C(N(CC)CC)C>ClCCl>[C:11]([O:15][C:16]([N:18]1[CH2:23][CH2:22][CH:21]([CH:24]=[O:25])[CH2:20][CH2:19]1)=[O:17])([CH3:14])([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
1.8 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
2.9 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
180 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
12.9 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for about 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
After stirring for 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
was stirred at that temperature for about an hour
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between ethyl acetate and saturated aqueous sodium chloride
WASH
Type
WASH
Details
The organic phase was washed sequentially with 5 N hydrochloric acid and saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.76 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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